Glucokinase Activation Potency: (S)-Enantiomer (CAS 438461-31-5) vs. Racemic Mixture (CAS 338749-13-6)
The (S)-enantiomer of 3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 438461-31-5) activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM, measured by reduction in NADH production in the presence of 5 mM glucose via a glucose-6-phosphate dehydrogenase (G6PDH) coupled assay . The racemic mixture (CAS 338749-13-6) contains equimolar amounts of the (S)- and (R)-enantiomers; therefore, unless the (R)-enantiomer is equipotent (for which no public data were identified), the racemic form is expected to exhibit reduced molar potency relative to the enantiopure (S)-form. This stereochemical dependence is consistent with the chiral recognition requirements of the glucokinase allosteric site .
| Evidence Dimension | Glucokinase activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Racemic mixture (CAS 338749-13-6): no publicly available glucokinase EC₅₀ data identified; contains 50% (S)-enantiomer by definition |
| Comparator Or Baseline | (S)-enantiomer (CAS 438461-31-5): EC₅₀ = 930 nM |
| Quantified Difference | Racemic mixture expected to have ≥2-fold lower molar potency if (R)-enantiomer is inactive or less active (class-level inference based on stereochemical purity) |
| Conditions | Recombinant human liver glucokinase 2; 5 mM glucose; G6PDH-coupled assay measuring NADH reduction |
Why This Matters
For users performing glucokinase-related assays, the enantiopure (S)-form provides a defined biological activity reference point, while the racemic form serves as an achiral synthetic intermediate or stereochemical control; selecting the incorrect form can lead to misinterpretation of potency data.
- [1] BindingDB. PrimarySearch_ki: EC₅₀ 930 nM for (S)-3-cyclohexyl-2-(1-oxoisoindolin-2-yl)propanoic acid. Activation of recombinant human liver glucokinase 2; 5 mM glucose; G6PDH coupled assay. http://bdb8.ucsd.edu (accessed 2026). View Source
- [2] Guertin, K. R. Isoindolin-1-one glucokinase activators. U.S. Patent 6,482,951, November 19, 2002. Hoffmann-La Roche Inc. (Establishes the (S)-enantiomer as the preferred stereochemical configuration for glucokinase activator amides). View Source
